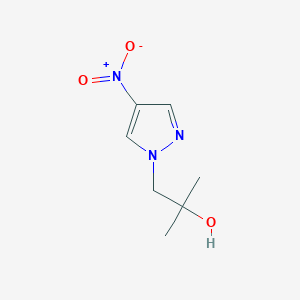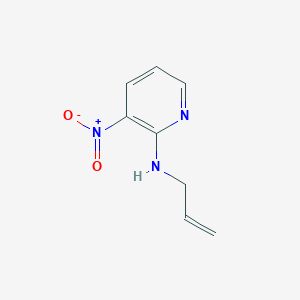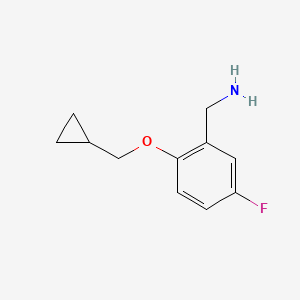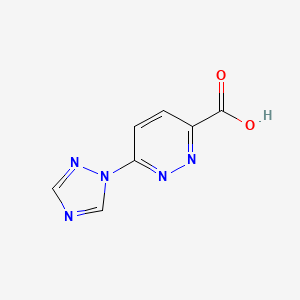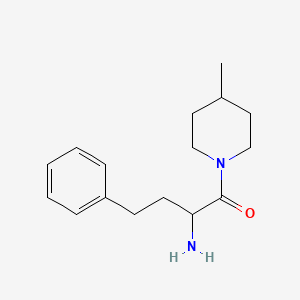
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl-
Übersicht
Beschreibung
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- (also known as 4-Methyl-1-Piperidinyl Phenyl Ketone or 4MPPK) is an organic compound that has been studied for its potential applications in synthetic organic chemistry. It is a colorless liquid with a strong, sweet odor and is soluble in water and most organic solvents. 4MPPK has been used in a variety of laboratory experiments, including synthesizing other compounds, as a reagent in organic reactions, and as a catalyst in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1. Antagonist for CCR5 Receptor in HIV-1 Treatment
1-Butanone derivatives, specifically (2S)-2-(3-chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[4-(substituted)piperidin-1-yl]butanes, have been studied for their role as CCR5 antagonists in the treatment of HIV-1. A spiro-indanone derivative (IC50=5 nM) showed promising results, summarized in a pharmacophore model for this class of CCR5 antagonist (Finke et al., 2001).
2. Intermediate in Synthesis of Anti-Inflammatory Medicines
4-Phenyl-2-butanone, a related compound, serves as an important medium in the synthesis of medicines for inflammation reduction and codeine. This compound is synthesized through a series of chemical reactions involving ethyl ethanate, ethyl acetoacetate, and benzyl chloride (Jiangli Zhang, 2005).
3. In Neuroleptic Tests
A series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones have been tested for neuroleptic activities, showing comparable results to haloperidol, a potent antipsychotic. One compound in particular, 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, demonstrated significant neuroleptic activity with reduced side effects (Sato et al., 1978).
4. Synthesis of Repaglinide Intermediate
3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide (a diabetes medication), was synthesized through a series of chemical reactions. This process involved Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, resulting in a more environmentally friendly and efficient method (H. Liu et al., 2011).
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-9-11-18(12-10-13)16(19)15(17)8-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNGDUNVUKGETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 2-amino-1-(4-methyl-1-piperidinyl)-4-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



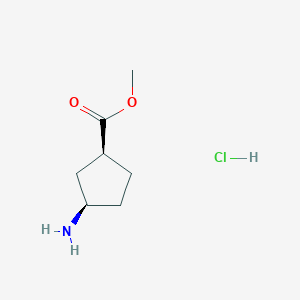
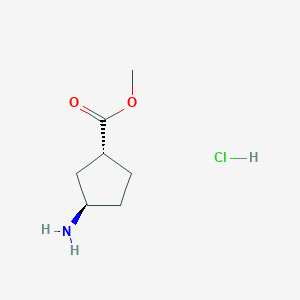

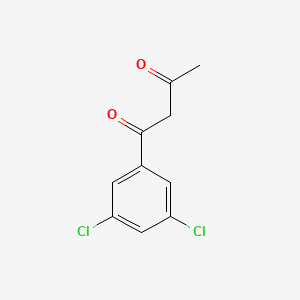
![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
